molecular formula C24H23N3O B607859 (R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile CAS No. 2101305-84-2

(R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile

Cat. No. B607859
M. Wt: 369.468
InChI Key: IQVDLEXWAPYWDT-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novel potent and selective reversible KDM1A inhibitor and Lysine-specific demethylase 1 (LSD1)-specific inhibitor
GSK-690 is a potent and selective Reversible Inhibitors of Lysine Specific Demethylase 1.

Scientific Research Applications

Binding Interaction Studies

  • LSD1 Complex Binding: (R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile has been synthesized and its crystal structure in complex with lysine-specific demethylase 1 (LSD1) was determined, illustrating its potential in facilitating the rational design of reversible LSD1 inhibitors. The complex showed specific interactions, like hydrogen bonding with Lys661 and interactions with the catalytic center, suggesting its significance in medicinal chemistry and enzyme inhibition studies (Niwa et al., 2018).

Metabolic and Pharmacokinetic Profiling

  • Selective Androgen Receptor Modulator Development: The compound has been mentioned in the development of selective androgen receptor modulators (SARMs), where derivatives exhibited anabolic effects on organs like muscles and the CNS while being neutral on the prostate. The modification of substituents led to enhanced AR binding affinity and improved metabolic stabilities, making it a part of significant pharmacological research (Aikawa et al., 2017).

Luminescent and Photophysical Properties

  • Luminescent Coordination Compounds: The ligands related to this compound have been utilized in synthesizing coordination compounds with silver(I), leading to structures with potential applications as fluorescent-emitting materials. These compounds have shown strong fluorescent emission at room temperature, highlighting their relevance in the development of luminescent materials (Song et al., 2021).

properties

IUPAC Name

4-[2-(4-methylphenyl)-5-[[(3R)-pyrrolidin-3-yl]methoxy]pyridin-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O/c1-17-2-6-21(7-3-17)24-23(20-8-4-18(13-25)5-9-20)12-22(15-27-24)28-16-19-10-11-26-14-19/h2-9,12,15,19,26H,10-11,14,16H2,1H3/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVDLEXWAPYWDT-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=N2)OCC3CCNC3)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=N2)OC[C@@H]3CCNC3)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile
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(R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile
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(R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile
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(R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile
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(R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile
Reactant of Route 6
(R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile

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